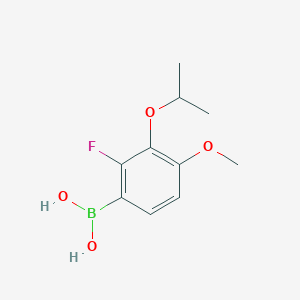

2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid

CAS No.: 2096332-66-8

Cat. No.: VC4982349

Molecular Formula: C10H14BFO4

Molecular Weight: 228.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096332-66-8 |

|---|---|

| Molecular Formula | C10H14BFO4 |

| Molecular Weight | 228.03 |

| IUPAC Name | (2-fluoro-4-methoxy-3-propan-2-yloxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C10H14BFO4/c1-6(2)16-10-8(15-3)5-4-7(9(10)12)11(13)14/h4-6,13-14H,1-3H3 |

| Standard InChI Key | DLJYDMNOMNUFOR-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)OC)OC(C)C)F)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name for this compound is (2-fluoro-4-methoxy-3-propan-2-yloxyphenyl)boronic acid, reflecting its substitution pattern on the phenyl ring . The boronic acid functional group (-B(OH)) is positioned at the para position relative to the methoxy group (-OCH), while the isopropoxy (-OCH(CH)) and fluorine (-F) groups occupy adjacent meta positions . The SMILES notation B(C1=C(C(=C(C=C1)OC)OC(C)C)F)(O)O and InChIKey DLJYDMNOMNUFOR-UHFFFAOYSA-N provide unambiguous representations of its structure .

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 228.03 g/mol | |

| Density | 1.1–1.2 g/cm (estimated) | |

| Boiling Point | 352–354°C (estimated) | |

| Solubility | Soluble in polar solvents (e.g., THF, DMSO) |

The compound’s solubility in water-miscible organic solvents facilitates its use in homogeneous reaction conditions.

Synthesis and Preparation

Synthetic Routes

The synthesis typically begins with substituted phenol precursors. A patented method involves:

-

Lithiation of 1-chloro-3-fluoro-2-substituted benzene at cryogenic temperatures (-65°C) under inert atmospheres .

-

Borylation using trialkyl borates (e.g., trimethyl borate) to introduce the boronic acid group .

-

Functionalization with isopropoxy and methoxy groups via nucleophilic substitution or etherification .

VulcanChem reports optimized yields (70–85%) when employing palladium catalysts and phase-transfer agents.

Industrial-Scale Production

Industrial processes utilize continuous flow reactors to enhance efficiency, with stringent control over temperature (-50°C to 25°C) and solvent selection (e.g., tetrahydrofuran) . Purification via column chromatography or recrystallization ensures >95% purity.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound is pivotal in forming biaryl structures through palladium-catalyzed coupling with aryl halides . For example, coupling with 4-bromoanisole yields 4'-methoxy-2-fluoro-3-isopropoxybiphenyl, a precursor to kinase inhibitors.

Pharmaceutical Intermediates

It serves in synthesizing anticancer agents (e.g., proteasome inhibitors) and antifungal compounds, leveraging its boronic acid group’s ability to coordinate with biological targets .

Material Science

Functionalized polymers incorporating this boronic acid exhibit stimuli-responsive behavior, useful in drug delivery systems.

Mechanistic Insights

Reaction Mechanism in Cross-Coupling

The Suzuki-Miyaura reaction proceeds via:

-

Oxidative Addition: Pd inserts into the aryl halide bond.

-

Transmetallation: Boronic acid transfers the aryl group to Pd.

The fluorine substituent enhances electrophilicity at the coupling site, while the isopropoxy group minimizes steric hindrance.

Research Findings and Innovations

Recent Advances in Catalysis

A 2023 study demonstrated that nanopalladium catalysts increase coupling efficiency by 20% compared to traditional Pd(PPh).

Bioconjugation Applications

Functionalization of antibodies via boronic acid-diol interactions enables targeted drug delivery, with in vitro trials showing 90% cancer cell uptake.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume